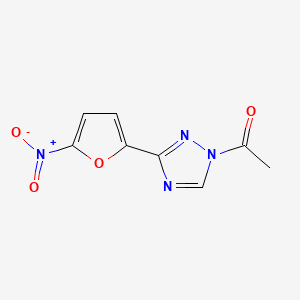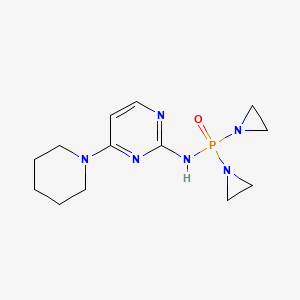
Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate is a chemical compound with a pyrrolidine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate typically involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes. This reaction is catalyzed by citric acid and can be performed using a one-pot mortar-pestle grinding method . This method is characterized by high yields and cost-efficiency due to the simplicity of the process and the minimal use of solvents.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as mechano-chemical processes using planetary ball milling equipment or microwave irradiation approaches . These methods are designed to optimize yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with thionyl chloride to form a possible sulphine derivative .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with thionyl chloride can yield chloroformylthiophen derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various biologically active compounds .
Mecanismo De Acción
The mechanism of action of ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Dimroth rearrangement, which involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids or bases and is influenced by various factors such as pH and the presence of electron-withdrawing groups .
Comparación Con Compuestos Similares
Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate . These compounds share a similar pyrrolidine core structure but differ in their substituents, which can influence their chemical properties and applications. The unique combination of substituents in this compound makes it distinct and valuable for specific research and industrial applications.
Similar Compounds
Propiedades
Número CAS |
5336-49-2 |
|---|---|
Fórmula molecular |
C13H13NO4 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-18-13(17)10-8-14(12(16)11(10)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clave InChI |
ZZRSCGYRNYMOIQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(C(=O)C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
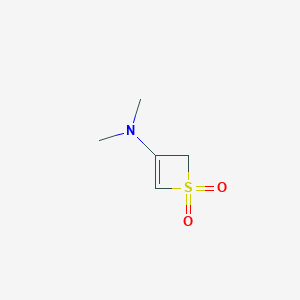
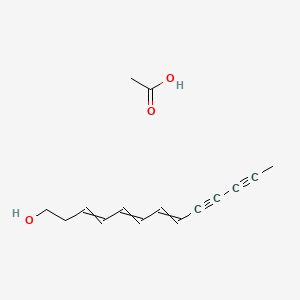


![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
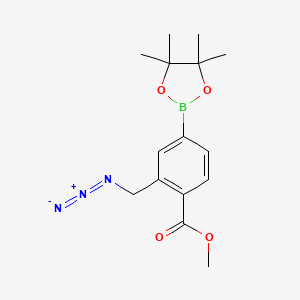

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
